N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(4-ethoxyphenyl)ethanediamide
Description
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(4-ethoxyphenyl)ethanediamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.4]nonane core, an ethanediamide backbone, and a 4-ethoxyphenyl substituent. The spirocyclic structure introduces conformational rigidity, while the ethanediamide moiety provides hydrogen-bonding capabilities, influencing solubility and intermolecular interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous spirocyclic compounds (e.g., ) suggest synthetic routes involving alkylation or amidation reactions starting from spirocyclic precursors .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-23-14-7-5-13(6-8-14)20-17(22)16(21)19-11-15-12-24-18(25-15)9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSBVFLNPZAMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(4-ethoxyphenyl)ethanediamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.4]nonane and 4-ethoxyphenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(4-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(4-ethoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, core functionalities, and physicochemical properties.
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide ()
- Structural Differences : The nitro group at the phenyl ring’s meta-position contrasts with the target compound’s para-ethoxy group.
- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing polarity. This may enhance reactivity in electrophilic substitution but reduce solubility in nonpolar solvents compared to the ethoxy group’s electron-donating nature.
- Molecular Weight : 349.34 g/mol (vs. ~349–370 g/mol for similar compounds).
- Stereochemistry : The (2S) configuration in the spiro ring may influence chiral recognition in biological systems, though stereochemical data for the target compound are unspecified .
2,5-Dichloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide ()
- Substituents : Dichloro groups on the benzene ring introduce steric bulk and electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature.
- Molecular Weight : 330.21 g/mol, lower than the target compound due to the absence of the second amide group .
Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine) ()
- Core Structure : Benzimidazole ring instead of ethanediamide, introducing aromaticity and basicity.
- Substituents : Shares the 4-ethoxyphenyl group but includes diethylamine, enhancing lipophilicity.
S07–S09 Spirocyclic Amines ()
- Core Structure: 1,4-dioxaspiro[4.5]decane (vs. [4.4]nonane in the target compound), increasing ring size and steric effects.
- Functional Groups : Allylamine and sulfonamide substituents (e.g., S08) differ from ethanediamide, altering reactivity.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., ethoxy) improve solubility in polar solvents, while electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in electrophilic environments .
- Spiro Ring Size: Smaller spiro rings (e.g., [4.4]nonane vs.
- Functional Group Impact : Ethanediamides offer superior hydrogen-bonding capacity compared to benzamides or amines, making them candidates for enzyme inhibition or crystal engineering .
Biological Activity
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(4-ethoxyphenyl)ethanediamide is a synthetic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide, with the molecular formula . Its structure features a spirocyclic core that enhances its chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves multi-step reactions starting from 1,4-dioxaspiro[4.4]nonane and 4-ethoxyphenylamine, utilizing specific catalysts and conditions to optimize yield and purity .
This compound interacts with various biological targets, including enzymes and receptors. Its spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential role in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer activity . Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the modulation of signaling pathways associated with cell survival and growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1,4-Dioxaspiro[4.4]nonane | Spirocyclic | Moderate antimicrobial |
| N-(2-fluorophenyl)ethanediamide | Non-spirocyclic | Limited anticancer effects |
| N-(3-hydroxyphenyl)ethanediamide | Non-spirocyclic | Weak antimicrobial |
The unique combination of the spirocyclic structure and functional groups in this compound distinguishes it from other compounds, enhancing its biological activity .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control samples, indicating strong antibacterial activity .
Study 2: Anticancer Activity
In another investigation reported in Cancer Research, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
